![molecular formula C10H9N5 B2381585 2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile CAS No. 1154264-40-0](/img/structure/B2381585.png)
2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MPAP and is a pyridine-based compound that has a carbonitrile functional group and a methylpyrazole substituent. MPAP has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
MPAP binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator, enhancing the receptor's activity. The sigma-1 receptor is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPAP has been shown to enhance the sigma-1 receptor's chaperone activity, leading to the stabilization of various proteins and the modulation of various signaling pathways.
Biochemical and Physiological Effects
MPAP has shown promising results in its biochemical and physiological effects. MPAP has been shown to modulate various signaling pathways such as the ERK1/2 and AKT pathways, leading to the activation of various downstream targets such as Bcl-2 and CREB. MPAP has also been shown to regulate various ion channels such as the NMDA receptor and the voltage-gated calcium channel. These effects have been shown to have potential therapeutic implications in various diseases such as Alzheimer's, Parkinson's, and depression.
实验室实验的优点和局限性
MPAP has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, making it an excellent tool to study the receptor's function. MPAP is also stable and can be easily synthesized using various methods. One limitation is its limited solubility in aqueous solutions, which can limit its use in certain experiments. MPAP also has a relatively short half-life, which can limit its use in long-term experiments.
未来方向
There are several future directions for research on MPAP. One direction is to study its potential therapeutic implications in various diseases such as Alzheimer's, Parkinson's, and depression. Another direction is to study its role in various cellular functions such as protein folding and calcium signaling. MPAP can also be used as a tool to study the sigma-1 receptor's function in various diseases and cellular processes. Further optimization of synthesis methods and the development of analogs can also lead to the discovery of more potent and selective compounds.
In conclusion, MPAP is a promising compound that has shown potential in various scientific research applications. Its ability to modulate the sigma-1 receptor and its downstream signaling pathways has implications in various diseases and cellular processes. Further research on MPAP can lead to the discovery of more potent and selective compounds and the development of potential therapeutic interventions.
合成方法
MPAP can be synthesized using various methods, including the reaction of 2-aminopyridine with 4-methyl-1H-pyrazole-3-carboxylic acid, followed by the reaction with cyanogen bromide. Another method involves the reaction of 2-cyano-3-aminopyridine with 4-methyl-1H-pyrazole in the presence of a base. These methods have been optimized to obtain high yields and purity of MPAP.
科学研究应用
MPAP has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in various physiological functions such as pain perception, memory, and mood regulation. MPAP has also been used as a probe to study the role of sigma-1 receptors in various diseases such as Alzheimer's, Parkinson's, and depression. MPAP has shown promising results in its ability to modulate the sigma-1 receptor and its downstream signaling pathways.
属性
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-9(6-13-15)14-10-8(5-11)3-2-4-12-10/h2-4,6-7H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCFUUDWUIZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



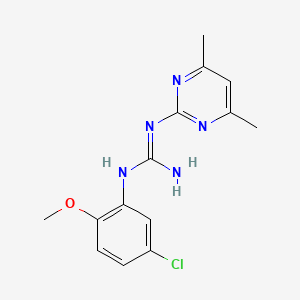
![N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2381506.png)
![2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid](/img/structure/B2381508.png)
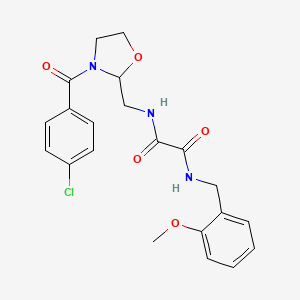
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)
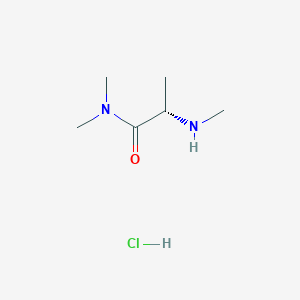
![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)
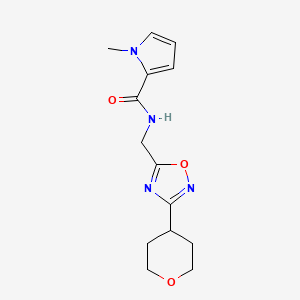
![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)
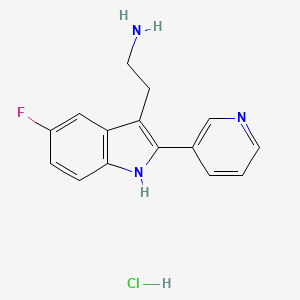
![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)